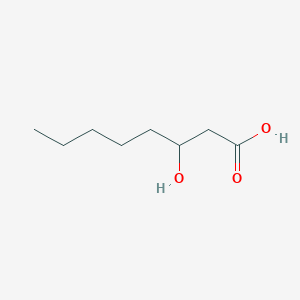

3-Hydroxyoctanoic acid

Overview

Description

3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is the primary endogenous agonist of hydroxycarboxylic acid receptor 3 (HCA 3), a G protein-coupled receptor protein which is encoded by the human gene HCAR3 .

Synthesis Analysis

A dual cellular–heterogeneous catalyst strategy has been used for the production of olefins from glucose. Using a new family of iterative thiolase enzymes, a microbial strain was genetically engineered that produces 4.3±0.4 g l−1 of fatty acid from glucose with 86% captured as 3-hydroxyoctanoic and 3-hydroxydecanoic acids .Molecular Structure Analysis

The molecular structure of 3-Hydroxyoctanoic acid can be found in various databases such as RCSB PDB , PDBj , and ChemSpider .Chemical Reactions Analysis

3-Hydroxyoctanoic acid is an 8- carbon, beta-hydroxy fatty acid which may be a marker for primary defects of beta-hydroxy fatty acid metabolism . It is also involved in various chemical reactions as depicted in several studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxyoctanoic acid include a molecular formula of C8H16O3, a molecular weight of 160.21 g/mol, and a computed ACD/LogP of 0.99 .Scientific Research Applications

Modulation of Cellular Metabolism

3-Hydroxyoctanoic acid is known to activate the hydroxycarboxylic acid receptor 3 (HCAR3) in adipocytes, which plays a significant role in regulating lipolysis. This activation negatively regulates lipolysis, suggesting that drugs targeting HCAR3 signaling could be beneficial in managing metabolic disorders that result in abnormal levels of free fatty acids .

Immune Response Regulation

HCAR3 activation by 3-Hydroxyoctanoic acid may also have an immunosuppressant effect on neutrophils and macrophages. This indicates potential therapeutic applications for drugs modulating HCAR3 signaling in the context of immune modulation .

Negative Feedback in Energy Metabolism

During conditions such as fasting or diabetic ketoacidosis, 3-Hydroxyoctanoic acid serves as a negative feedback mechanism that counteracts excessive lipolysis. This helps to prevent energy waste, making it a point of interest for therapeutic interventions in energy metabolism disorders .

Biased Agonism and Innate Immunity

3-Hydroxyoctanoic acid exhibits natural biased signaling at HCAR3, which is relevant for innate immune functions. This property helps to differentiate between endogenous, non-pathogenic compounds and those originating from pathogenic bacteria, providing insights into the development of new anti-inflammatory drugs .

β-Arrestin-2 Recruitment and Cell Adhesion

Activation of HCAR3 by 3-Hydroxyoctanoic acid leads to β-arrestin-2 recruitment, which is crucial for cell-cell adhesion. This suggests potential applications in tissue engineering where modulation of cell adhesion is necessary .

Medium-Chain-Length Polyhydroxyalkanoates Production

®-3-hydroxyoctanoic acid monomers, derived from 3-Hydroxyoctanoic acid, are used to produce medium-chain-length polyhydroxyalkanoates. These are valuable in medical devices and tissue engineering applications due to their biocompatibility and biodegradability .

Modulating G Protein-Coupled Receptor Signaling

3-Hydroxyoctanoic acid acts as an agonist for G protein-coupled receptors like HCAR3 and GPR84, which regulate metabolism and immune functions. Understanding its role in GPCR signaling can lead to the development of novel therapeutic strategies for metabolic and immune-related diseases .

Therapeutic Potential in Metabolic Disorders

Given its role in modulating cellular metabolism and energy balance, 3-Hydroxyoctanoic acid has therapeutic potential in treating metabolic disorders, such as obesity and diabetes, by influencing the pathways involved in lipid metabolism and energy homeostasis .

Mechanism of Action

Target of Action

3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants . It is the primary endogenous agonist of the Hydroxycarboxylic Acid Receptor 3 (HCA3) , a G protein-coupled receptor protein which is encoded by the human gene HCAR3 . HCA3 plays a significant role in the regulation of lipolysis and immune responses .

Mode of Action

3-Hydroxyoctanoic acid interacts with its target, HCA3, by increasing intracellular calcium in human neutrophils endogenously expressing GPR109B . This interaction modulates intracellular cAMP and Ca2+ second messenger signals via Gi/o-type G proteins .

Biochemical Pathways

The activation of HCA3 by 3-Hydroxyoctanoic acid affects several biochemical pathways. In adipocytes, Gi signalling inhibits adenylyl cyclase enzymatic activity to lower cAMP levels and suppress lipolysis . This serves to counteract cAMP-stimulating metabolic hormone signals mediated by the Gs-coupled β2-adrenergic receptor . In immune cells, HCA3 activation is thought to increase intracellular Ca2+ levels .

Result of Action

The activation of HCA3 by 3-Hydroxyoctanoic acid results in several molecular and cellular effects. It prevents lipolysis in human adipocytes and is upregulated in human plasma in response to a ketogenic diet . This suggests that it plays a role in energy metabolism and could be involved in metabolic disorders that result in increased or decreased levels of free fatty acids .

Action Environment

The action of 3-Hydroxyoctanoic acid can be influenced by various environmental factors. For instance, its levels were found to increase 3.41-fold in human male runners exhausted on a treadmill and in a mouse model of autism spectrum disorder (ASD) fed a high-glycemic diet . This suggests that physical activity and diet can influence the levels and action of 3-Hydroxyoctanoic acid in the body.

Safety and Hazards

Future Directions

There is ongoing research into the synthesis of different compounds starting from ®-3-hydroxyoctanoic acid, which is derived from bacterial polymer polyhydroxyalkanoate (PHA). The antimicrobial activity and antiproliferative effects on mammalian cell lines of these new compounds are being evaluated .

properties

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyoctanoic acid | |

CAS RN |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)